molecular formula C9H18BrN B12977332 4-(4-Bromobutyl)piperidine

4-(4-Bromobutyl)piperidine

Cat. No.: B12977332
M. Wt: 220.15 g/mol
InChI Key: SJYOIHHGDNCLBA-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a bromobutyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The process involves nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromobutane, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Bromobutyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)piperidine involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets. The piperidine ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromobutyl)piperidine is unique due to the presence of the bromobutyl group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

4-(4-bromobutyl)piperidine

InChI

InChI=1S/C9H18BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8H2

InChI Key

SJYOIHHGDNCLBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCBr

Origin of Product

United States

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